![molecular formula C11H12Cl2N2O B13902853 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride CAS No. 1887009-51-9](/img/structure/B13902853.png)
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2O. It is known for its unique structure, which includes a quinoline backbone substituted with an aminoethyl group and a chlorine atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The quinoline derivative is chlorinated to introduce the chlorine atom at the 6-position.
Aminoethylation: The chlorinated quinoline is then reacted with an appropriate aminoethylating agent to introduce the 1-aminoethyl group at the 3-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the aminoethyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinolinone derivatives with modified functional groups.
Reduction Products: Compounds with altered aminoethyl groups.
Substitution Products: Quinoline derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound is believed to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to alter signaling pathways.
Affect Cellular Processes: Influence cellular processes such as apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one
- 6-chloro-1H-quinolin-2-one
- 1-aminoethyl-quinoline derivatives
Uniqueness
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an aminoethyl group and a chlorine atom on the quinoline backbone makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1887009-51-9 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O |
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-6H,13H2,1H3,(H,14,15);1H/t6-;/m1./s1 |
Clé InChI |
BRWRYFMSCOCVEL-FYZOBXCZSA-N |
SMILES isomérique |
C[C@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
SMILES canonique |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


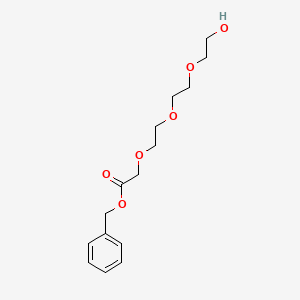
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)

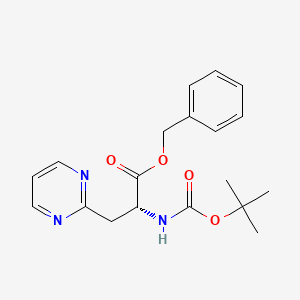
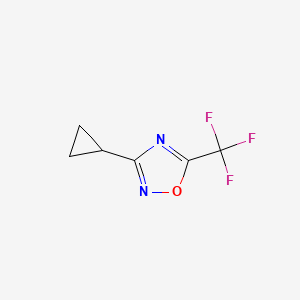


![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
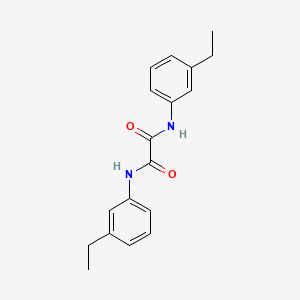
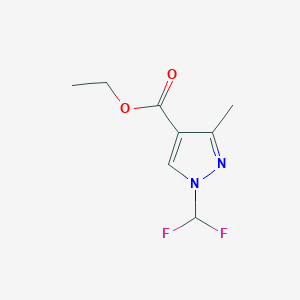
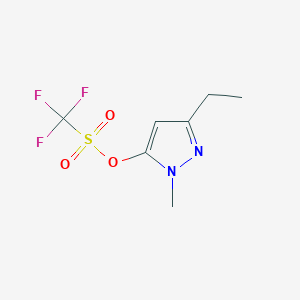
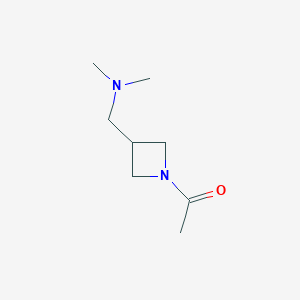
![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)
